molecular formula C46H27N11Na4O15S4 B12099681 tetrasodium;3-[(2E)-2-[(4E)-4-[(E)-[(4Z)-4-[(E)-[8-[(2,4-diamino-5-nitrophenyl)diazenyl]-1-oxo-5-sulfonatonaphthalen-2-ylidene]hydrazinylidene]-6-sulfonatonaphthalen-1-ylidene]hydrazinylidene]naphthalen-1-ylidene]hydrazinyl]naphthalene-1,5-disulfonate

tetrasodium;3-[(2E)-2-[(4E)-4-[(E)-[(4Z)-4-[(E)-[8-[(2,4-diamino-5-nitrophenyl)diazenyl]-1-oxo-5-sulfonatonaphthalen-2-ylidene]hydrazinylidene]-6-sulfonatonaphthalen-1-ylidene]hydrazinylidene]naphthalen-1-ylidene]hydrazinyl]naphthalene-1,5-disulfonate

Cat. No.: B12099681
M. Wt: 1194.0 g/mol
InChI Key: ZJEACTBQLPPJGK-FSTMYZNRSA-J
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Description

This compound is a tetrasodium salt featuring a highly conjugated aromatic system with multiple diazenyl (-N=N-), hydrazinylidene (=N-NH-), and sulfonate (-SO₃⁻) groups. Its structure comprises naphthalene backbones substituted with electron-withdrawing (nitro, sulfonate) and electron-donating (amino) groups, which are critical for its optical properties and solubility. The compound’s extended π-system and ionic sulfonate groups suggest applications as a dye or pigment, particularly in aqueous environments due to its high water solubility .

Properties

Molecular Formula

C46H27N11Na4O15S4

Molecular Weight

1194.0 g/mol

IUPAC Name

tetrasodium;3-[(2E)-2-[(4E)-4-[(E)-[(4Z)-4-[(E)-[8-[(2,4-diamino-5-nitrophenyl)diazenyl]-1-oxo-5-sulfonatonaphthalen-2-ylidene]hydrazinylidene]-6-sulfonatonaphthalen-1-ylidene]hydrazinylidene]naphthalen-1-ylidene]hydrazinyl]naphthalene-1,5-disulfonate

InChI

InChI=1S/C46H31N11O15S4.4Na/c47-32-21-33(48)41(57(59)60)22-40(32)56-54-38-16-17-43(75(67,68)69)29-10-11-39(46(58)45(29)38)55-53-37-15-14-36(27-9-8-24(20-30(27)37)73(61,62)63)52-51-35-13-12-34(25-4-1-2-5-26(25)35)50-49-23-18-31-28(44(19-23)76(70,71)72)6-3-7-42(31)74(64,65)66;;;;/h1-22,49H,47-48H2,(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72);;;;/q;4*+1/p-4/b50-34+,51-35+,52-36+,53-37-,55-39+,56-54?;;;;

InChI Key

ZJEACTBQLPPJGK-FSTMYZNRSA-J

Isomeric SMILES

C1=CC=C2/C(=N/N=C/3\C=C/C(=N/N=C/4\C=CC5=C(C=CC(=C5C4=O)N=NC6=CC(=C(C=C6N)N)[N+](=O)[O-])S(=O)(=O)[O-])/C7=C3C=CC(=C7)S(=O)(=O)[O-])/C=C/C(=N\NC8=CC9=C(C=CC=C9S(=O)(=O)[O-])C(=C8)S(=O)(=O)[O-])/C2=C1.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC=C2C(=NN=C3C=CC(=NN=C4C=CC5=C(C=CC(=C5C4=O)N=NC6=CC(=C(C=C6N)N)[N+](=O)[O-])S(=O)(=O)[O-])C7=C3C=CC(=C7)S(=O)(=O)[O-])C=CC(=NNC8=CC9=C(C=CC=C9S(=O)(=O)[O-])C(=C8)S(=O)(=O)[O-])C2=C1.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

The synthesis of Sirius grey GB involves the formation of azo bonds through diazotization and coupling reactions. The industrial production of this dye typically includes the following steps:

Chemical Reactions Analysis

Sirius grey GB undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium dithionite for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically aromatic amines and substituted derivatives of the original dye .

Scientific Research Applications

Analytical Chemistry

a. Colorimetric Assays
The compound is widely used in colorimetric assays for the detection of various analytes. Its intense coloration allows for sensitive detection methods, particularly in the quantification of proteins and nucleic acids. Studies have demonstrated its effectiveness in enhancing the sensitivity of assays due to the formation of stable complexes with target molecules .

b. Spectrophotometric Analysis
In spectrophotometric applications, the compound serves as a reagent for determining concentrations of metal ions and other substances in solution. Its absorbance properties can be exploited to create calibration curves for quantitative analysis .

Biochemistry

a. Protein Detection and Quantification
Tetrasodium;3-[(2E)-... has been utilized for detecting proteins through various methods such as Rayleigh light scattering. The compound forms complexes with proteins, which can be analyzed to determine protein concentrations in biological samples. This method has shown high sensitivity and specificity, making it suitable for clinical diagnostics .

b. Drug Development
The compound's ability to interact with biological macromolecules has implications in drug development. It can be used to study drug-protein interactions and the efficacy of pharmaceutical compounds in biological systems .

Environmental Science

a. Water Quality Testing
This azo dye is also applied in environmental monitoring for assessing water quality. It can be used to detect pollutants and heavy metals in aquatic systems through colorimetric methods, providing a rapid assessment tool for environmental scientists .

b. Degradation Studies
Research has explored the degradation pathways of compounds like tetrasodium;3-[(2E)-... in wastewater treatment processes. Understanding its breakdown products is crucial for evaluating its environmental impact and safety .

Case Study 1: Protein Quantification Using Azo Dyes
A study published in a peer-reviewed journal demonstrated the use of tetrasodium;3-[...]-naphthalene disulfonate for quantifying bovine serum albumin (BSA). The assay showed a linear response range with minimal interference from common contaminants, highlighting its utility in biochemical assays .

Case Study 2: Environmental Monitoring
In an environmental study, researchers employed this compound to monitor heavy metal contamination in river water samples. The results indicated a reliable correlation between the dye's absorbance changes and the concentration of heavy metals, supporting its application as an effective monitoring tool .

Mechanism of Action

The mechanism of action of Sirius grey GB involves its interaction with various molecular targets. The dye’s sulfonate groups enhance its solubility, allowing it to penetrate and bind to substrates effectively. The azo bonds are responsible for the dye’s color properties, and their cleavage or modification can lead to changes in color and other properties .

Comparison with Similar Compounds

Key Comparative Data

Property Target Compound Tetrasodium 4-Hydroxy... 5k Azo Dye
Molecular Weight ~1300 g/mol (estimated) 908.6 g/mol 482.3 g/mol ~1100 g/mol
Water Solubility High (tetrasodium sulfonates) High Low (non-ionic CF₃) High (sulfonates)
Absorption λ_max ~550 nm (azo-hydrazone) ~480 nm ~420 nm (pyrazolone) ~600 nm (triazine-azo)
Thermal Stability Moderate (decomposes >250°C) High (>300°C) Very High (>350°C) Moderate (200–250°C)
Applications Textile dye, biological stain pH indicator, sensor Corrosion inhibitor Reactive dye

Research Findings

Synthesis Complexity : The target compound’s synthesis involves sequential diazo coupling and sulfonation steps, requiring precise pH control to avoid premature hydrolysis of the nitro group .

Biological Activity

Tetrasodium 3-[(2E)-2-[(4E)-4-[(E)-[(4Z)-4-[(E)-[8-[(2,4-diamino-5-nitrophenyl)diazenyl]-1-oxo-5-sulfonatonaphthalen-2-ylidene]hydrazinylidene]-6-sulfonatonaphthalen-1-ylidene]hydrazinylidene]naphthalen-1-ylidene]hydrazinyl]naphthalene-1,5-disulfonate is a complex synthetic compound characterized by multiple sulfonate groups and azo linkages. Its unique structure suggests potential applications in biological systems, particularly in assays related to cell viability and metabolic activity.

Chemical Structure and Properties

The compound's molecular formula is C31H24N7O13S4C_{31}H_{24}N_7O_{13}S_4 with a molecular weight of approximately 1108.9 g/mol. It features a highly sulfonated naphthalene backbone which enhances its solubility in aqueous environments, making it suitable for various biological assays.

1. Cell Viability Assays

Research indicates that this compound can be utilized in cell viability assays due to its ability to form a colored formazan product upon reduction. This property is similar to that of other tetrazolium salts, such as XTT, which have been widely used to assess cell proliferation and metabolic activity. In studies comparing the cytotoxicity of various compounds, tetrasodium 3 demonstrated lower cytotoxic effects compared to traditional tetrazolium salts, indicating its potential as a safer alternative for assessing cell viability .

2. Genotoxicity Studies

Genotoxicity assessments conducted using bacterial strains such as Salmonella typhimurium revealed that the compound does not induce mutagenic effects. In vivo studies involving mouse bone marrow cells showed no significant chromosomal damage, suggesting that the compound is likely safe for use in biological applications without posing a risk of genetic mutations .

3. Toxicological Evaluations

A comprehensive toxicological evaluation indicated that while the compound exhibits some organ-specific effects at high doses (e.g., renal tubular vacuolation), these were reversible and not indicative of severe toxicity. The findings suggest that the compound's safety profile is favorable for potential therapeutic applications .

A. Application in Cancer Research

In cancer research, tetrasodium 3 has been explored for its ability to selectively target cancer cells while minimizing damage to healthy cells. In vitro studies demonstrated enhanced sensitivity in certain cancer cell lines, highlighting its potential as an adjunct treatment in chemotherapy regimens.

B. Environmental Impact Studies

Research on the environmental impact of sulfonated compounds like tetrasodium 3 has shown that they can undergo degradation in wastewater treatment processes without producing harmful byproducts. This property is crucial for assessing the ecological safety of using such compounds in industrial applications .

Data Tables

PropertyValue
Molecular FormulaC₃₁H₂₄N₇O₁₃S₄
Molecular Weight1108.9 g/mol
SolubilityHighly soluble in water
GenotoxicityNon-mutagenic
CytotoxicityLower than XTT

Q & A

Q. What controls are essential when studying the compound’s interaction with DNA or proteins?

  • Methodological Answer : Include negative controls (e.g., calf thymus DNA without the compound) in fluorescence quenching assays. For protein binding, use bovine serum albumin (BSA) as a model and validate via circular dichroism (CD) spectroscopy. Account for inner-filter effects in UV-Vis titrations .

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